molecular formula C40H77N9 B8282987 Chimassorb 2020 CAS No. 192268-64-7

Chimassorb 2020

Cat. No. B8282987
CAS RN: 192268-64-7
M. Wt: 684.1 g/mol
InChI Key: YXHRTMJUSBVGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chimassorb 2020 is a high molecular weight hindered amine light stabilizer (HALS). It offers an optimal combination of exceptional levels of UV- and long-term thermal stability and ancillary properties such as minimal pigment interaction and improved melt flow control .


Molecular Structure Analysis

The chemical formula of Chimassorb 2020 is C40H77N9. Its molecular weight ranges from 2600 to 3400 g/mol . The molecule contains a total of 129 bonds, including 52 non-H bonds, 6 multiple bonds, 15 rotatable bonds, 6 aromatic bonds, 4 six-membered rings, 4 secondary amines (aliphatic), and 2 tertiary amines (aromatic) .


Physical And Chemical Properties Analysis

Chimassorb 2020 has a molecular weight ranging from 2600 to 3400 g/mol and a melting range of 120 – 150 °C . It shows excellent polymer compatibility and high extraction resistance .

Mechanism of Action

Chimassorb 2020 acts as a light stabilizer, providing superior light/thermal stability to polymers. It shows excellent polymer compatibility and high extraction resistance . It performs especially well in fine fibers and thin sections, prolonging the life of textiles and outdoor items .

Safety and Hazards

Chimassorb 2020 requires no special safety measures, provided the usual precautions for handling chemicals are observed. Avoid dust formation and ignition sources .

Future Directions

Chimassorb 2020 provides superior light/thermal stability to polymers and improved ancillary properties like improved polymer processing . It is highly effective for polyolefins (PP, PE), olefin copolymers such as EVA as well as blends of polypropylene with elastomers . This suggests that its use could be expanded to other polymer types in the future.

properties

CAS RN

192268-64-7

Product Name

Chimassorb 2020

Molecular Formula

C40H77N9

Molecular Weight

684.1 g/mol

IUPAC Name

4-N-butyl-2-N,4-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C40H77N9/c1-14-15-21-48(31-25-37(6,7)46-38(8,9)26-31)33-42-29-43-34(44-33)49(32-27-39(10,11)47-40(12,13)28-32)22-19-17-16-18-20-41-30-23-35(2,3)45-36(4,5)24-30/h29-32,41,45-47H,14-28H2,1-13H3

InChI Key

YXHRTMJUSBVGMX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC=N2)N(CCCCCCNC3CC(NC(C3)(C)C)(C)C)C4CC(NC(C4)(C)C)(C)C

Origin of Product

United States

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